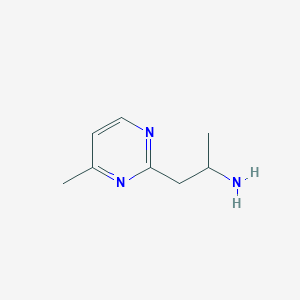

1-(4-Methylpyrimidin-2-yl)propan-2-amine

Description

1-(4-Methylpyrimidin-2-yl)propan-2-amine is an organic compound characterized by a propan-2-amine backbone substituted with a 4-methylpyrimidin-2-yl group.

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-(4-methylpyrimidin-2-yl)propan-2-amine |

InChI |

InChI=1S/C8H13N3/c1-6(9)5-8-10-4-3-7(2)11-8/h3-4,6H,5,9H2,1-2H3 |

InChI Key |

HUGCPAMHDZXRNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)CC(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylpyrimidin-2-yl)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of 4-methylpyrimidine with propan-2-amine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: For industrial-scale production, the synthesis of this compound often involves the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can produce large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpyrimidin-2-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where one of its atoms is replaced by another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1-(4-Methylpyrimidin-2-yl)propan-2-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyrimidin-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amines

These compounds feature a pyrimidin-2-amine core substituted with morpholine and aryl groups. The morpholine ring enhances solubility and bioavailability compared to the methyl group in 1-(4-Methylpyrimidin-2-yl)propan-2-amine. For example, 4-(4-morpholinophenyl)-6-phenyl-pyrimidin-2-amine (compound 20-28) exhibits broad-spectrum antimicrobial activity, attributed to the electron-rich morpholine and aryl substituents .

Key Differences :

- Synthesis: Prepared via condensation of 1-(4-morpholinophenyl)ethanone with benzaldehydes, followed by cyclization with guanidine nitrate .

5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine (Compound 235)

This derivative replaces the 4-methyl group with a 4-methylpiperazine ring. The piperazine moiety introduces basicity and conformational flexibility, enhancing interactions with charged residues in enzyme active sites. Compound 235 was synthesized via a palladium-catalyzed coupling reaction and serves as a precursor for kinase inhibitors .

Key Differences :

- Pharmacokinetics : Piperazine derivatives often exhibit improved blood-brain barrier penetration compared to methyl-substituted analogs.

- Synthetic Complexity : Requires transition metal catalysts (e.g., Pd₂(dba)₃) and specialized ligands (JohnPhos) .

Substituted Amphetamines and Aromatic Amines

Fluoroamphetamines (2-FA, 3-FA, 4-FA)

These positional isomers (1-(2/3/4-fluorophenyl)propan-2-amine) differ in fluorine substitution on the phenyl ring. For instance, 4-FA (1-(4-fluorophenyl)propan-2-amine) demonstrates serotonin-releasing activity in neuropharmacological assays, while 2-FA and 3-FA show distinct metabolic stability due to steric and electronic effects .

Key Differences :

- Bioactivity: Fluorine position modulates receptor selectivity; pyrimidine analogs like this compound may lack direct monoaminergic activity due to heterocyclic substitution.

- Physicochemical Properties : Pyrimidine rings increase molecular polarity (logP ~1.5 vs. ~2.2 for 4-FA), affecting membrane permeability .

1-(3,4-Dimethoxyphenyl)propan-2-amine

Synthesized via the Leuckart reaction, this compound serves as a precursor for isoquinoline alkaloids. The dimethoxy groups enhance electron density, facilitating electrophilic substitutions absent in the pyrimidine analog .

Key Differences :

- Applications: Used in spasmolytic and anti-inflammatory drug development (e.g., derivatives like 2-amino-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide) .

- Stability : The pyrimidine ring in this compound may confer greater metabolic stability compared to phenyl ethers .

Heterocyclic Amine Metal Complexes

Compounds like 1-[(thiophen-2-ylmethylidene)amino]propan-2-amine act as ligands for Co(III) complexes.

Key Differences :

- Functionality : Pyrimidine’s nitrogen atoms could enable chelation, but its bulky substituent may hinder metal coordination compared to thiophene-based ligands .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

1-(4-Methylpyrimidin-2-yl)propan-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C9H12N2

- Molecular Weight : Approximately 164.20 g/mol

- Structure : The compound features a pyrimidine ring substituted with a methyl group at the 4-position and an amine functional group attached to a propan-2-amine chain.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly antimicrobial and antiviral properties. Its mechanism of action often involves binding to specific enzymes or receptors, which modulates their activity and can inhibit microbial growth or influence metabolic pathways .

Key Biological Activities

-

Antimicrobial Properties :

- The compound has been studied for its effectiveness against various bacterial strains, showing potential as an antimicrobial agent. Its ability to disrupt bacterial metabolism makes it a candidate for further pharmaceutical development .

-

Antiviral Properties :

- Preliminary studies suggest that this compound may inhibit certain viral replication processes, highlighting its potential in treating viral infections .

- Enzyme Inhibition :

The exact mechanism by which this compound exerts its biological effects involves several pathways:

- Binding Affinity : The compound binds to target enzymes or receptors, altering their conformation and inhibiting their activity.

- Metabolic Pathway Disruption : By interfering with key metabolic processes, the compound can effectively reduce the viability of pathogenic organisms .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amines | C9H15N3 | Similar structure with different methyl positioning |

| 2-Methyl-1-(1-methylpiperidin-4-yl)propan-2-amines | C10H20N3 | Contains a piperidine ring instead of pyrimidine |

| 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amines | C9H12N2 | Pyridine ring instead of pyrimidine |

These comparisons illustrate how variations in molecular structure can influence biological activity and therapeutic potential .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects at low concentrations .

-

Antiviral Screening :

- In vitro assays showed that the compound effectively reduced viral load in cell cultures infected with specific viruses, suggesting its potential as an antiviral agent .

- Enzyme Interaction Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.